molecular formula C18H21F2N3O2 B2838112 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034463-93-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2838112
CAS No.: 2034463-93-7
M. Wt: 349.382
InChI Key: FOEUZBZUWKYZSG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclohexyl group, an oxadiazole ring, and a benzamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has several interesting structural features. The oxadiazole ring is a heterocycle containing nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The difluorocyclohexyl group is a cyclohexane ring with two fluorine atoms, which could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amide group in the benzamide moiety, for example, could undergo hydrolysis under acidic or basic conditions. The oxadiazole ring might also participate in nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Anticonvulsant Activity and Chemical Properties

Anticonvulsant Applications and Structure-Activity Relationships

Research into oxadiazole derivatives, such as the study by Rajak et al. (2013), highlights the anticonvulsant activities of novel compounds incorporating the 1,3,4-oxadiazole moiety. This work emphasizes the critical role of structural features in modulating biological activity, suggesting that compounds with the oxadiazole ring could be explored for their potential anticonvulsant effects (Rajak et al., 2013).

Chemical Oxidation and Reactivity

The chemical behavior and reactivity of benzamide derivatives, as explored by Adolphe-Pierre et al. (1998), provide insights into the chemical transformations these compounds can undergo. Understanding the oxidation pathways and reactive sites of similar compounds can inform the synthesis and modification of new derivatives for research applications (Adolphe-Pierre et al., 1998).

Material Science and Polymer Research

Semiaromatic Polyamides with Dicyclohexane Units

The synthesis and characterization of semiaromatic polyamides incorporating dicyclohexane units, as reported by Guangming et al. (2016), illustrate the potential of incorporating cyclohexyl and fluorinated groups into polymers to enhance their thermal and mechanical properties. This research suggests avenues for exploring the use of similar compounds in material science, particularly in the development of high-performance polymers (Guangming et al., 2016).

Antimicrobial and Antitubercular Agents

Antimicrobial and Antitubercular Properties

Ahsan et al. (2011) investigated the antimicrobial and antitubercular activities of 1,3,4-oxadiazole analogues, revealing that these compounds exhibit significant bioactivity against various microbial strains. This study underscores the potential of oxadiazole derivatives in the development of new therapeutic agents (Ahsan et al., 2011).

Future Directions

Compounds containing oxadiazole rings are a topic of ongoing research due to their interesting chemical and biological properties. Future research could explore the synthesis of similar compounds and their potential applications .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-11-3-4-12(2)14(9-11)17(24)21-10-15-22-16(23-25-15)13-5-7-18(19,20)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEUZBZUWKYZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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